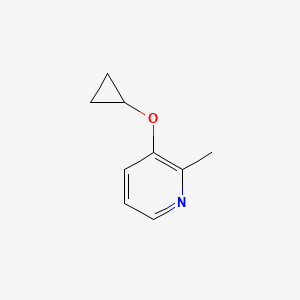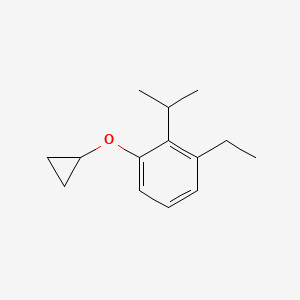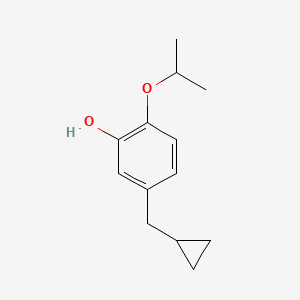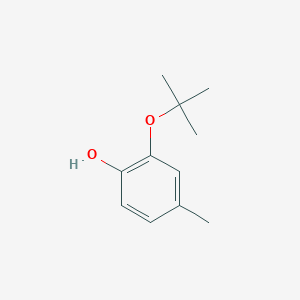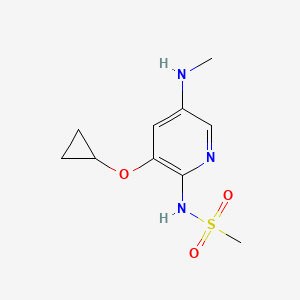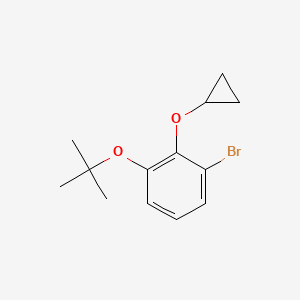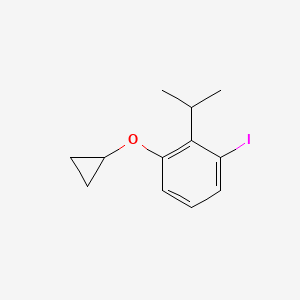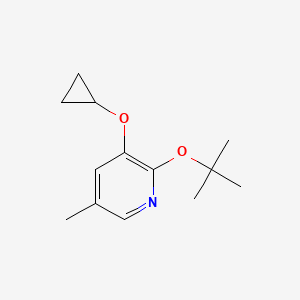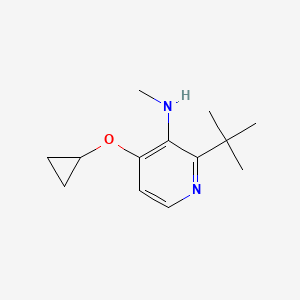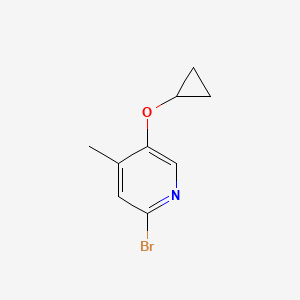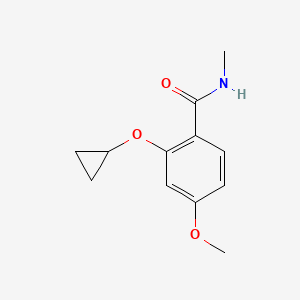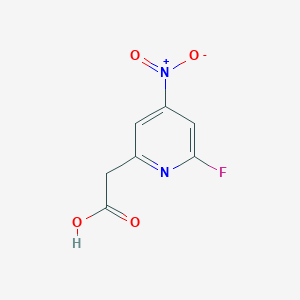
(6-Fluoro-4-nitropyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-nitropyridin-2-YL)acetic acid is a fluorinated pyridine derivative with the molecular formula C7H5FN2O4 and a molecular weight of 200.12 g/mol This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 4th position on the pyridine ring, along with an acetic acid moiety at the 2nd position
Métodos De Preparación
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Additionally, the nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid . The acetic acid moiety can be attached through various acylation reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of efficient catalysts and reaction conditions can significantly enhance the production process.
Análisis De Reacciones Químicas
(6-Fluoro-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(6-Fluoro-4-nitropyridin-2-YL)acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (6-Fluoro-4-nitropyridin-2-YL)acetic acid is primarily influenced by the presence of the fluorine and nitro groups on the pyridine ring. These substituents can modulate the compound’s electronic properties, affecting its interactions with molecular targets. The nitro group, being an electron-withdrawing group, can enhance the compound’s reactivity towards nucleophiles, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparación Con Compuestos Similares
(6-Fluoro-4-nitropyridin-2-YL)acetic acid can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Lacks the nitro and acetic acid groups, making it less reactive and less biologically active.
4-Nitropyridine: Lacks the fluorine and acetic acid groups, resulting in different chemical and biological properties.
2-Fluoro-4-nitropyridine: Similar in structure but lacks the acetic acid moiety, which can affect its solubility and reactivity.
The uniqueness of this compound lies in the combination of the fluorine, nitro, and acetic acid groups, which impart distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C7H5FN2O4 |
|---|---|
Peso molecular |
200.12 g/mol |
Nombre IUPAC |
2-(6-fluoro-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,11,12) |
Clave InChI |
VIGVZUFIAVFVEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC(=O)O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


